

SARD279 for studying AR-dependent gene expression

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Compound of Interest

Compound Name: SARD279

Cat. No.: B1193473

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Application Note: Mechanistic Profiling of **SARD279** for AR-Dependent Gene Expression

Abstract

This technical guide details the application of **SARD279**, a first-in-class small molecule Selective Androgen Receptor Degradar (SARD) utilizing Hydrophobic Tagging (HyT) technology.[1] Unlike traditional antagonists (e.g., Enzalutamide) that occupy the ligand-binding domain (LBD) to block activation, **SARD279** induces the physical elimination of the Androgen Receptor (AR) via the ubiquitin-proteasome system (UPS).[1] This protocol provides a standardized workflow for validating **SARD279** efficacy in overcoming resistance mechanisms driven by AR amplification and point mutations (e.g., F876L) in castration-resistant prostate cancer (CRPC) models.[1]

Introduction & Mechanism of Action

The Challenge: Second-generation antiandrogens (SGAs) like Enzalutamide effectively inhibit AR signaling but inevitably lead to resistance.[1] Key mechanisms include AR overexpression, point mutations (F876L converts antagonists to agonists), and splice variants.[1]

The Solution: **SARD279** is a bifunctional molecule comprising a high-affinity AR agonist (RU59063) linked to a hydrophobic adamantyl group.[1][2]

- Binding: The RU59063 moiety binds the AR Ligand Binding Domain (LBD).[1]
- The "Tag": The adamantyl group mimics a misfolded protein surface (hydrophobic patch).[1]
- Degradation: This pseudo-unfolded state recruits the Hsp70/CHIP chaperone-E3 ligase complex, triggering polyubiquitination and subsequent proteasomal degradation of the receptor.

Distinction from PROTACs: Unlike PROTACs, which require a specific E3 ligase binder (e.g., VHL or CRBN), **SARD279** exploits the cell's intrinsic quality control machinery (Unfolded Protein Response), making it less dependent on the expression levels of specific E3 ligases.

Figure 1: **SARD279** Mechanism of Action (HyT Strategy)



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Caption: **SARD279** binds the AR LBD, presenting a hydrophobic adamantyl surface that recruits Hsp70/CHIP, leading to ubiquitination and proteasomal degradation.[1][2][3]

Experimental Design Strategy

To scientifically validate **SARD279**, experiments must distinguish between functional antagonism (blocking the receptor) and bona fide degradation (removing the protein).

Cell Line Selection:

- LNCaP: Androgen-sensitive, wild-type AR.[1] (Ideal for initial DC50 determination).
- LNCaP-AR: AR overexpressing. (Models CRPC amplification).
- LNCaP-F876L: Enzalutamide-resistant mutant.[1] (Critical for demonstrating SARD superiority).
- Note: **SARD279** binds the LBD; therefore, it is ineffective against splice variants lacking the LBD (e.g., AR-V7 in 22Rv1 cells).

Controls:

- Negative Control: DMSO (Vehicle).
- Antagonist Control: Enzalutamide (10 μ M).[1]
- Parent Ligand Control: RU59063 (Agonist).[1][2] Crucial: Shows that the hydrophobic tag, not just the ligand binding, causes degradation.[2][3]
- Rescue Control: Epoxomicin or MG-132 (Proteasome inhibitors).[1] Crucial: Proves degradation is UPS-dependent.[1][2]

Protocol 1: Validation of AR Degradation (Western Blot)

Objective: Determine the DC50 (concentration required for 50% degradation) and kinetics of **SARD279**.

Reagents:

- **SARD279** Stock: 10 mM in DMSO (Store at -20°C).
- Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.[1]
- Primary Antibody: Anti-AR (e.g., CST #5153 or Santa Cruz sc-7305).[1]

Step-by-Step Workflow:

- Seeding: Plate LNCaP cells (3×10^5 cells/well) in 6-well plates in RPMI-1640 + 10% FBS. Allow attachment for 24 hours.
- Starvation (Optional but Recommended): Switch to RPMI + 5% Charcoal-Stripped FBS (CSS) for 24 hours to deplete endogenous androgens.
- Treatment:
 - Treat cells with **SARD279** in a dose-response curve: 0, 0.1, 0.3, 1.0, 3.0, 10 μ M.
 - Include a 10 μ M Enzalutamide control (should stabilize or slightly increase AR levels).[1]
 - Duration: Incubate for 24 hours.
- Lysis: Wash with ice-cold PBS.[1] Lyse in 150 μ L RIPA buffer. Sonicate briefly to shear DNA. [1]
- Immunoblotting:
 - Load 20-30 μ g protein per lane.[1]
 - Probe for AR (110 kDa) and GAPDH/Vinculin (Loading Control).[1]
- Quantification: Normalize AR signal to Loading Control. Plot % AR remaining vs. Log[Concentration].

Expected Result:

- DC50: Approximately 1 μ M.[1][2][4]
- Max Degradation (Dmax): >90% at 10 μ M.[1]
- Insight: If using proteasome inhibitors (MG-132), pre-treat for 2 hours before adding **SARD279**; degradation should be blocked.[1]

Protocol 2: AR-Dependent Gene Expression (RT-qPCR)

Objective: Confirm that physical degradation of AR leads to transcriptional silencing of downstream targets, even in the presence of synthetic androgens.

Target Genes:

- KLK3 (PSA): Canonical AR target.
- TMPRSS2: AR-regulated fusion partner.[1]
- FKBP5: Rapidly induced AR target.[1]

Workflow:

- Preparation: Seed LNCaP cells in CSS media (androgen-deprived) for 48 hours.
- Competition Assay Setup:
 - Group A (Basal): DMSO only.[1]
 - Group B (Agonist Induced): R1881 (1 nM) + DMSO.[1]
 - Group C (Antagonist): R1881 (1 nM) + Enzalutamide (10 µM).[1]
 - Group D (SARD): R1881 (1 nM) + **SARD279** (1 µM and 5 µM).[1]
- Incubation: Treat for 16-24 hours.
- Extraction: Isolate RNA using Trizol or Silica Column kit.[1]
- qPCR: Perform One-Step RT-qPCR using the primers below.

Data Analysis: Calculate Fold Change using the method relative to Group A (DMSO).

Primer Table:



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| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA [\[\[1\]](#)

Expert Insight: In the presence of 1 nM R1881, Enzalutamide often fails to fully suppress KLK3 due to competitive displacement. **SARD279**, by removing the receptor entirely, should show superior suppression (>80% reduction) compared to Enzalutamide.

Protocol 3: Proliferation Assay in Resistant Models

Objective: Demonstrate efficacy in Enzalutamide-resistant conditions (F876L mutation).

Workflow:

- Cell Lines: Use LNCaP-F876L (engineered) or LNCaP-AR (overexpression). [\[1\]](#)[\[2\]](#)
- Seeding: 3,000 cells/well in 96-well plates (white opaque for luminescence).
- Treatment:
 - Serial dilution of **SARD279** and Enzalutamide (0.01 μ M to 30 μ M). [\[1\]](#)
 - Perform in media containing 1 nM R1881 (to mimic castration-resistant androgen levels). [\[1\]](#)
- Timepoint: Incubate for 5 to 7 days. Refresh media/drug on Day 3.

- Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent.[1] Read Luminescence.

Expected Result:

- Enzalutamide: In F876L cells, Enzalutamide acts as an agonist, promoting growth (or showing no inhibition).[1]
- **SARD279**: Should induce dose-dependent cytotoxicity (IC₅₀ ~1-3 μM) regardless of the mutation, as it degrades the mutant protein.[1]

Troubleshooting & Optimization



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